molecular formula C8H6F2O B1603875 2-(3,4-Difluorophenyl)acetaldehyde CAS No. 109346-84-1

2-(3,4-Difluorophenyl)acetaldehyde

Cat. No. B1603875
Key on ui cas rn: 109346-84-1
M. Wt: 156.13 g/mol
InChI Key: PCHWWIIMNHDKDC-UHFFFAOYSA-N
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Patent
US07648985B2

Procedure details

To a solution of 1,2-difluoro-4-(2-methoxy-vinyl)-benzene (5.5 g, 0.032 mol, from step (i) above) in 80 ml acetone was added 66 ml of 3 (M) HCl and stirred at 45° C. for 4 h. Acetone was evaporated under reduced pressure and the residue was
Name
1,2-difluoro-4-(2-methoxy-vinyl)-benzene
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][O:10]C)=[CH:4][C:3]=1[F:12].Cl>CC(C)=O>[F:12][C:3]1[CH:4]=[C:5]([CH2:8][CH:9]=[O:10])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
1,2-difluoro-4-(2-methoxy-vinyl)-benzene
Quantity
5.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=COC)F
Name
3
Quantity
66 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at 45° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetone was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC=1C=C(C=CC1F)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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